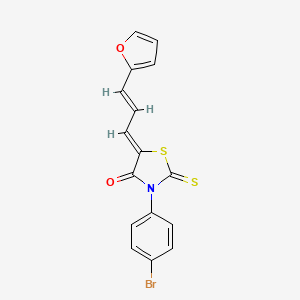![molecular formula C17H23N5O4S B12129535 Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)
Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylamino)acetate is a complex organic compound that features a triazole ring, an amino group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylamino)acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with a methylethoxy substituent can be introduced through a nucleophilic aromatic substitution reaction.
Thioether Formation: The triazole ring is then functionalized with a thiol group, which can be achieved using thiourea or similar reagents.
Acetylation: The amino group on the triazole ring is acetylated using acetic anhydride or acetyl chloride.
Esterification: Finally, the ester group is introduced through a reaction with ethanol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylamino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its triazole ring is known to interact with various enzymes and receptors, making it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could be used to develop drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the triazole ring and ester group.
作用機序
The mechanism of action of Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-(2-{4-amino-5-phenyl-1,2,4-triazol-3-ylthio}acetylamino)acetate: Lacks the methylethoxy substituent, which may affect its biological activity and chemical reactivity.
Ethyl 2-(2-{4-amino-5-[3-(methoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylamino)acetate: Similar structure but with a methoxy group instead of a methylethoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the methylethoxy group in Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylamino)acetate provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
特性
分子式 |
C17H23N5O4S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
ethyl 2-[[2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C17H23N5O4S/c1-4-25-15(24)9-19-14(23)10-27-17-21-20-16(22(17)18)12-6-5-7-13(8-12)26-11(2)3/h5-8,11H,4,9-10,18H2,1-3H3,(H,19,23) |
InChIキー |
WBNYDWHJEJXJCV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)

![N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)
![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129476.png)
![2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12129480.png)
![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)

![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129519.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)
![(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)

